molecular formula C15H19N5O5S3 B2599948 N-(2-methoxyphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1226446-36-1

N-(2-methoxyphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2599948
CAS RN: 1226446-36-1
M. Wt: 445.53
InChI Key: OZVJCWPNXBVANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N5O5S3 and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Carbonic Anhydrase Inhibition : A study explored the structure of Methazolamide, a derivative of sulfonamide and an inhibitor of carbonic anhydrase. The research detailed the crystal and molecular structure, offering insights into the interactions at the molecular level, which could be relevant for understanding the structural basis of inhibition by similar compounds (Alzuet et al., 1992).

  • Glutaminase Inhibition : Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of glutaminase, highlighting the potential therapeutic applications in cancer treatment (Shukla et al., 2012).

  • Anticonvulsant Agents : Research on the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the versatility of such compounds in medical applications, particularly in addressing convulsive disorders (Farag et al., 2012).

Biological Activities

  • Cytotoxic Activities : A study on novel sulfonamide derivatives revealed their cytotoxic activities against various cancer cell lines, suggesting the potential utility of such compounds in the development of new anticancer drugs (Ghorab et al., 2015).

  • Antimicrobial Activities : Research into novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety showed promising antimicrobial activities, underscoring the importance of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S3/c1-20(28(3,23)24)8-12(21)17-14-18-19-15(27-14)26-9-13(22)16-10-6-4-5-7-11(10)25-2/h4-7H,8-9H2,1-3H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJCWPNXBVANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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